![molecular formula C15H17Cl2N3O B7573894 N-(3,5-dichlorophenyl)-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide](/img/structure/B7573894.png)
N-(3,5-dichlorophenyl)-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dichlorophenyl)-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide, commonly known as DCTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biotechnology. DCTA is a synthetic compound that has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of DCTA is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins, leading to its antifungal, antibacterial, and anti-inflammatory properties. DCTA has been found to inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus.
Biochemical and Physiological Effects:
DCTA has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes and proteins, leading to its antifungal, antibacterial, and anti-inflammatory properties. DCTA has also been found to exhibit antioxidant properties, which may be useful in the treatment of various diseases, including cancer and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using DCTA in lab experiments is its ability to inhibit the growth of various fungi and bacteria, making it a useful tool for studying the mechanisms of these microorganisms. However, one of the limitations of using DCTA in lab experiments is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of DCTA. One direction is the further investigation of its potential use in the treatment of various diseases, including cancer and neurodegenerative diseases. Another direction is the development of new drugs and therapies based on the properties of DCTA. Additionally, the mechanism of action of DCTA needs to be further elucidated to better understand its potential applications in medicine and biotechnology.
Conclusion:
In conclusion, DCTA is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biotechnology. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential of DCTA in the development of new drugs and therapies.
Synthesemethoden
DCTA can be synthesized through various methods, including the reaction between 3,5-dichloroaniline and 1,3,5-trimethylpyrazole-4-carboxylic acid, followed by the reaction with methyl chloroacetate. Another method involves the reaction between 3,5-dichloroaniline and 1,3,5-trimethylpyrazole-4-carbaldehyde, followed by the reaction with methylamine.
Wissenschaftliche Forschungsanwendungen
DCTA has been extensively studied for its potential applications in medicine and biotechnology. It has been found to exhibit antifungal, antibacterial, and anti-inflammatory properties. DCTA has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use in the development of new drugs and therapies.
Eigenschaften
IUPAC Name |
N-(3,5-dichlorophenyl)-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2N3O/c1-9-14(10(2)20(4)18-9)8-15(21)19(3)13-6-11(16)5-12(17)7-13/h5-7H,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMNLVLBNMCUHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC(=O)N(C)C2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.